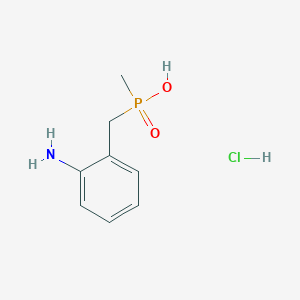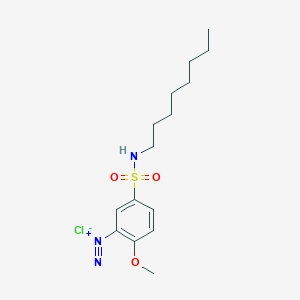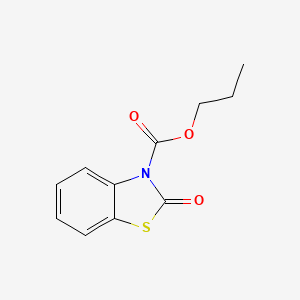![molecular formula C12H14N2 B14374476 1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 91565-86-5](/img/structure/B14374476.png)
1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by a fused ring system consisting of a pyridine ring and a benzimidazole ring. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole typically involves the condensation of appropriate starting materials under specific reaction conditions. Common synthetic routes include:
Condensation Reactions: The reaction of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, under acidic conditions.
Cyclization Reactions: The cyclization of intermediates formed from the reaction of o-phenylenediamine with aldehydes or ketones.
Industrial Production: Industrial production methods often involve the use of catalysts such as copper(I) iodide (CuI) to facilitate the cyclization process.
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Interacting with DNA: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Modulating Cellular Signaling: It can influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: This compound has a carboxylic acid group, which imparts different chemical properties and biological activities.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects, this compound is structurally similar but has distinct pharmacological properties.
Properties
CAS No. |
91565-86-5 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-9-5-4-8-12-13-10-6-2-3-7-11(10)14(9)12/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI Key |
AMCBRADDCJHOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC3=CC=CC=C3N12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)

![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)

![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)
![2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B14374440.png)


phosphanium bromide](/img/structure/B14374464.png)


